molecular formula C8H10ClNO B2827335 2-(6-Chloropyridin-2-yl)propan-2-ol CAS No. 40472-97-7

2-(6-Chloropyridin-2-yl)propan-2-ol

Cat. No.: B2827335
CAS No.: 40472-97-7
M. Wt: 171.62
InChI Key: CRJQJYFRDWLMMN-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-2-yl)propan-2-ol is a pyridine derivative featuring a chlorine atom at the 6-position of the pyridine ring and a tertiary alcohol (propan-2-ol) group at the 2-position. Its molecular formula is C₈H₁₀ClNO, with a molecular weight of 185.65 g/mol (calculated from ). The compound’s structure is defined by the SMILES string CC(C)(C1=CC=NC(=C1)Cl)O and InChIKey JLHGXOFXIAHWPC-UHFFFAOYSA-N .

Properties

IUPAC Name

2-(6-chloropyridin-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-8(2,11)6-4-3-5-7(9)10-6/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJQJYFRDWLMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-2-yl)propan-2-ol typically involves the reaction of 6-chloropyridine with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, where the acetone acts as a nucleophile attacking the electrophilic carbon of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Chloropyridin-2-yl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorine atom can also participate in halogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Positional Isomers: 2-(6-Chloropyridin-3-yl)propan-2-ol

The 3-yl positional isomer (2-(6-chloropyridin-3-yl)propan-2-ol) shares the same molecular formula but differs in the chlorine atom’s placement on the pyridine ring (3-position instead of 2-position). Key differences include:

  • Electronic Effects: The chlorine atom’s position alters the electron density distribution.
  • This suggests that substituent positions on pyridine rings significantly influence bioactivity .
Property 2-(6-Chloropyridin-2-yl)propan-2-ol 2-(6-Chloropyridin-3-yl)propan-2-ol
Molecular Formula C₈H₁₀ClNO C₈H₁₀ClNO
Substituent Positions Cl at 2-position, OH at 2-position Cl at 3-position, OH at 2-position
InChIKey JLHGXOFXIAHWPC-UHFFFAOYSA-N JLHGXOFXIAHWPC-UHFFFAOYSA-N (isomer-specific data unavailable)
Potential Applications Unreported; inferred from analogs Unreported; similar to anticancer intermediates

Functional Group Variants

2-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol ()

This analog replaces the tertiary alcohol (propan-2-ol) with a primary alcohol (propan-1-ol) and adds a methyl group. Key distinctions:

  • Synthetic Utility : emphasizes storage conditions (2–8°C under inert atmosphere), suggesting sensitivity to oxidation or degradation, a trait that may extend to the target compound .
3-(bis((6-Methylpyridin-2-yl)methyl)amino)propan-1-ol (L2, )

This ligand features two 6-methylpyridin-2-yl groups attached to a propanolamine backbone. Differences include:

  • Coordination Chemistry: The amino and pyridinyl groups enable metal chelation, a property absent in the target compound due to its simpler structure .
  • Synthetic Yield: L2 was synthesized in 92% yield via a one-step alkylation, suggesting that similar pyridine-propanol derivatives can be efficiently prepared .

Pharmacologically Active Analogs

and describe pyridine-propanol derivatives with indole or imidazopyridine moieties. For example:

  • (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (): Exhibits antiarrhythmic and α/β-adrenoceptor binding activity due to its complex substituents. The target compound’s lack of extended aromatic systems may limit similar bioactivity .
  • 2-{3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl]-2,6-difluoro-phenyl}propan-2-ol ():
    • Features a fused imidazopyridine ring, enhancing π-stacking interactions in biological targets.
    • The target compound’s simpler structure may prioritize metabolic stability over potency .

Biological Activity

2-(6-Chloropyridin-2-yl)propan-2-ol, a compound featuring a chlorinated pyridine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly focusing on its interactions at the molecular level.

Synthesis

The synthesis of this compound typically involves condensation reactions. A common method includes the reaction of 6-chloropyridine with suitable aldehydes or alcohols in the presence of catalysts like p-toluenesulfonic acid under reflux conditions. The product is purified through distillation or recrystallization to achieve high purity levels .

The compound possesses several key chemical properties that facilitate its biological activity:

  • Molecular Formula : C₉H₁₀ClN
  • Molecular Weight : 169.64 g/mol
  • Structural Characteristics : The presence of the chlorinated pyridine enhances its reactivity, allowing it to interact with various biological targets .

This compound may modulate enzyme activity, inhibit cell proliferation, or induce apoptosis in biological systems. The specific pathways and molecular targets are still under investigation, but preliminary studies suggest interactions with various enzymes and receptors critical for cell signaling .

Antifungal Activity

Recent studies have explored the antifungal potential of related compounds. For example, Co(II) complexes with benzotriazole derivatives demonstrated promising antifungal activity against Candida species . While specific data on this compound's antifungal properties are scarce, the underlying mechanisms observed in related compounds could provide insights into its potential efficacy.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of pyridine derivatives. A notable study assessed the antiproliferative activity of fluorinated pyridine compounds against cancer cell lines, revealing significant inhibition rates that could be extrapolated to similar structures like this compound .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of pyridine derivatives. Variations in substituents on the pyridine ring can dramatically influence biological outcomes. For instance, fluorinated derivatives showed enhanced activity due to their electronic properties and steric factors .

Data Table: Biological Activity Overview

Property Description
Molecular FormulaC₉H₁₀ClN
Molecular Weight169.64 g/mol
Potential Biological ActivitiesAntiproliferative, Antifungal
Mechanism of ActionEnzyme modulation, apoptosis induction
Related Compounds StudiedFluorinated pyridines, Co(II) complexes

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